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Compound of Interest

Compound Name:
2-(Benzyloxy)-1-chloro-4-

methylbenzene

CAS No.: 1065074-77-2

Cat. No.: B1502195

Get Quote

This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals engaged in drug development, providing detailed structural information, synthesis

protocols, and reactivity insights for 3-Benzyloxy-4-chlorotoluene.

Introduction and Strategic Relevance
3-Benzyloxy-4-chlorotoluene, a substituted aromatic ether, represents a key structural motif in

medicinal chemistry. Its architecture, featuring a benzyloxy group ortho to a chlorine atom on a

toluene scaffold, offers a unique combination of steric and electronic properties. The benzyloxy

group serves not only as a protecting group for the phenolic hydroxyl but also as a bulky

substituent that can probe and define the binding pockets of pharmacological targets. The

chloro- and methyl-substituents further modulate the molecule's lipophilicity, metabolic stability,

and electronic nature, making it a versatile intermediate in the synthesis of complex bioactive

molecules. Understanding its core characteristics is paramount for its effective utilization in the

rational design of novel therapeutics. This compound and its analogs have been explored as

building blocks for potential anticancer, antidiabetic, and antiviral agents.[1]
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Core Structural and Physical Properties
A precise understanding of the physicochemical properties of 3-Benzyloxy-4-chlorotoluene is

fundamental to its application in synthesis, including predicting its behavior in various reaction

and purification conditions.

Property Value Source

IUPAC Name
1-(Benzyloxy)-4-chloro-2-

methylbenzene

Common Name 3-Benzyloxy-4-chlorotoluene

CAS Number 114853-76-4

Molecular Formula C₁₄H₁₃ClO

Molecular Weight 232.70 g/mol

Appearance White to off-white solid

Melting Point 58-60 °C

Note: Spectroscopic and solubility data are not readily available in public databases and would

typically be determined empirically in a laboratory setting.

Synthesis and Mechanistic Considerations
The primary and most efficient route for the synthesis of 3-Benzyloxy-4-chlorotoluene is the

Williamson ether synthesis.[2][3][4][5] This classical Sₙ2 reaction provides a reliable method for

forming the ether linkage.

Causality of Experimental Design
The choice of the Williamson ether synthesis is dictated by the need for a regioselective and

high-yielding reaction. The key steps involve the deprotonation of a phenol to form a more

nucleophilic phenoxide, which then attacks an alkyl halide.

Nucleophile Selection: 4-Chloro-3-methylphenol is the ideal starting material. Its phenolic

proton is sufficiently acidic to be removed by a suitable base, forming the corresponding

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://courses.lumenlearning.com/suny-potsdam-organicchemistry/chapter/9-5-williamson-ether-synthesis/
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://chem.libretexts.org/Courses/Nassau_Community_College/Organic_Chemistry_I_and_II/14%3A_Ethers_Epoxides_and_Thioethers/14.03%3A_The_Williamson_Ether_Synthesis
https://francis-press.com/uploads/papers/9zDk0hTb9GlrX9hm8PZGQwsy9YRJgRpFa3AVID0a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1502195?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


phenoxide. The electron-withdrawing nature of the chlorine atom slightly increases the

acidity of the phenol compared to cresol itself.

Electrophile Selection: Benzyl bromide or benzyl chloride are excellent electrophiles for this

Sₙ2 reaction. The benzylic carbon is highly susceptible to nucleophilic attack due to the

stabilizing effect of the adjacent phenyl ring on the transition state. Benzyl bromide is often

preferred over benzyl chloride due to the better leaving group ability of the bromide ion.

Base Selection: A moderately strong base is required to deprotonate the phenol without

causing side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice. It is

strong enough to generate the phenoxide but mild enough to avoid elimination reactions with

the benzyl halide. Stronger bases like sodium hydride (NaH) could also be used but require

strictly anhydrous conditions.

Solvent Selection: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is

optimal.[5] These solvents can solvate the cation of the base (e.g., K⁺) while not strongly

solvating the phenoxide nucleophile, thus enhancing its reactivity. Acetone is often chosen

for its ease of removal during workup.

Detailed Experimental Protocol: Williamson Ether
Synthesis

Click to download full resolution via product page

Materials:

4-Chloro-3-methylphenol

Benzyl bromide

Potassium carbonate (anhydrous, powdered)

Acetone (anhydrous)

Ethyl acetate
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Hexanes

Brine (saturated NaCl solution)

Magnesium sulfate (anhydrous)

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-

chloro-3-methylphenol (1.0 eq).

Add anhydrous acetone to dissolve the phenol (approx. 10 mL per gram of phenol).

Add anhydrous powdered potassium carbonate (1.5 eq). The fine powder provides a large

surface area for the reaction.

Add benzyl bromide (1.1 eq) to the stirring suspension. A slight excess of the electrophile

ensures complete consumption of the starting phenol.

Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress can be monitored by

Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter to remove the

inorganic salts (KBr and excess K₂CO₃).

Concentrate the filtrate under reduced pressure to remove the acetone.

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

Wash the organic layer with water (2x) and then with brine (1x). The brine wash helps to

remove residual water from the organic layer.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl

acetate/hexanes, to yield pure 3-Benzyloxy-4-chlorotoluene as a white solid.
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Reactivity and Synthetic Utility
The chemical reactivity of 3-Benzyloxy-4-chlorotoluene is primarily governed by the benzyloxy

group and the aromatic ring.

Cleavage of the Benzyl Ether (Deprotection)
The benzyl ether is a robust protecting group, stable to a wide range of conditions, but can be

selectively cleaved when desired.[6] This orthogonality is a key feature in multi-step synthesis.

Hydrogenolysis: The most common and mildest method for deprotection is catalytic

hydrogenation.[7][8][9] Treating the compound with hydrogen gas in the presence of a

palladium on carbon (Pd/C) catalyst efficiently cleaves the benzyl C-O bond, liberating the

free phenol and generating toluene as a byproduct.[9] This reaction is clean and high-

yielding.

Strong Acids: While less common due to potential side reactions on sensitive substrates,

strong acids can also cleave benzyl ethers.[8]

Oxidative Cleavage: Certain oxidizing agents can cleave benzylic ethers, often yielding the

corresponding aromatic aldehyde and alcohol.[10]

Click to download full resolution via product page

Reactions of the Aromatic Ring
The aromatic ring of 3-Benzyloxy-4-chlorotoluene can undergo electrophilic aromatic

substitution. The directing effects of the substituents must be considered:

The benzyloxy group is a strong activating group and is ortho-, para- directing.

The methyl group is a weak activating group and is ortho-, para- directing.

The chloro group is a deactivating group but is also ortho-, para- directing.
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The positions ortho and para to the strongly activating benzyloxy group are the most likely sites

for substitution. However, steric hindrance from the bulky benzyloxy group may influence the

regioselectivity of the reaction.

Conclusion
3-Benzyloxy-4-chlorotoluene is a valuable and versatile intermediate in organic synthesis,

particularly within the realm of drug discovery. Its synthesis via the Williamson ether reaction is

reliable and scalable. A thorough understanding of its reactivity, especially the stability and

cleavage of the benzyloxy group, allows for its strategic incorporation into complex synthetic

routes. This guide provides the foundational knowledge necessary for researchers to

confidently and effectively utilize this compound in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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